Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride
Description
Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a][1,4]diazepine core—a seven-membered ring system containing two nitrogen atoms—linked to a propanoate ester group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological applications.
Properties
IUPAC Name |
ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-2-17-12(16)5-4-10-8-11-9-13-6-3-7-15(11)14-10;/h8,13H,2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYRSUZLFORASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NN2CCCNCC2=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound, focusing on its anticancer properties and other pharmacological effects.
- Chemical Name : this compound
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.24 g/mol
- CAS Number : 1301713-93-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazolo[1,5-a][1,4]diazepine core through cyclization reactions involving appropriate hydrazine derivatives and carbonyl compounds. Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit promising anticancer activity. Specifically:
- Cell Lines Tested : The compound has been evaluated against various human cancer cell lines including MCF-7 (breast cancer) and K-562 (leukemia).
- Mechanism of Action : The biological activity is primarily attributed to the inhibition of specific protein kinases such as CDK2 and Abl. These proteins play crucial roles in cell cycle regulation and oncogenic signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | CDK2 Inhibition |
| K-562 | 15.0 | Abl Protein Kinase Inhibition |
Other Pharmacological Effects
In addition to anticancer properties, this compound has shown potential in other areas:
- Neuroprotective Effects : Some studies suggest that pyrazole derivatives may exert neuroprotective effects by modulating neurotransmitter systems.
- Antiviral Activity : Preliminary in silico studies indicate potential antiviral properties through interactions with viral proteins.
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[1,5-a][1,4]diazepine derivatives for their anticancer activity. The study highlighted that modifications in the substituents on the diazepine ring significantly influenced biological activity. For instance:
- A derivative with a methyl substituent showed enhanced activity against MCF-7 cells compared to its ethyl counterpart.
Comparison with Similar Compounds
Key Observations:
Solubility : The hydrochloride salt in the target and its analog from PubChem improves aqueous solubility relative to neutral analogs like 11a, which lacks ionizable groups.
Synthetic Complexity : MK85 involves trifluoromethyl groups, which enhance lipophilicity and metabolic stability but require more complex synthesis than the esterification steps in 11a .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Electron-Withdrawing Groups : The trifluoromethyl groups in MK85 increase electron deficiency, enhancing binding to hydrophobic pockets in enzymes—a feature absent in the target compound.
- Amino and Cyano Groups: Compound 11a contains amino and cyano substituents, which could facilitate hydrogen bonding and dipole interactions, unlike the target’s simpler ester functionality.
Preparation Methods
Core Pyrazolo[1,5-a]diazepine Ring Formation
The synthesis begins with the formation of the pyrazolo[1,5-a]diazepine core, a seven-membered ring containing two nitrogen atoms. This step typically involves:
- Cyclization reactions of hydrazine derivatives with appropriate carbonyl compounds or esters, leading to the fused heterocyclic scaffold.
- A regioselective strategy is often employed to ensure the correct ring fusion and substitution pattern, as reported in recent synthetic methodologies for related fused N-heterocycles.
Introduction of the Propanoate Ester Side Chain
Following core formation, the propanoate ester side chain is introduced, usually via:
- Acylation or alkylation reactions involving suitable precursors such as ethyl 3-bromopropanoate or related esters.
- Coupling reagents like HOBt (1-Hydroxybenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF (Dimethylformamide) are used to facilitate amide bond formation or esterification steps.
Hydrochloride Salt Formation
The final compound is converted into its hydrochloride salt to enhance solubility and stability:
- Treatment with hydrochloric acid or HCl gas in an appropriate solvent yields the hydrochloride salt form.
- This step is critical for pharmaceutical applications, improving the compound’s physicochemical properties.
Purification and Characterization
Post-synthesis, the compound undergoes purification and structural confirmation by:
- Flash chromatography using solvent gradients (e.g., 20–60% ethyl acetate in hexanes) to achieve high purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR confirms the presence of characteristic protons such as ethyl ester signals around δ 4.3–4.4 ppm.
- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight.
- Additional techniques include ^13C and ^15N NMR and High-Resolution Mass Spectrometry (HRMS) for detailed structural elucidation.
Summary Table of Preparation Steps and Analytical Methods
Research Findings and Optimization Notes
- The regioselectivity in the cyclization step is crucial to obtain the correct pyrazolo[1,5-a]diazepine isomer. Strategies involving oxirane ring-opening and direct cyclisation have been developed to improve yields and selectivity.
- The use of coupling reagents HOBt and EDCI in DMF facilitates efficient esterification and amide bond formation with minimal side reactions.
- Stability studies recommend storage of the hydrochloride salt at 2–8°C under inert atmosphere with desiccation to prevent hygroscopic degradation.
- Characterization by multi-nuclear NMR and HRMS ensures structural integrity and purity, essential for subsequent pharmacological evaluation.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
